
Minocycline-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Minocycline-d6 is a deuterated form of minocycline, a second-generation tetracycline antibiotic. The deuterium atoms replace hydrogen atoms in the molecule, which can be useful in various scientific studies, particularly in pharmacokinetics and metabolic research. Minocycline itself is known for its broad-spectrum antibacterial activity and is used to treat various infections.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Minocycline-d6 involves the incorporation of deuterium atoms into the minocycline molecule. This can be achieved through several synthetic routes, including the use of deuterated reagents and solvents. One common method involves the hydrogen-deuterium exchange reaction, where minocycline is treated with deuterated water (D2O) under specific conditions to replace hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogen-deuterium exchange reactions. The process requires careful control of reaction conditions, including temperature, pressure, and the concentration of deuterated reagents. The final product is purified using techniques such as crystallization and chromatography to ensure high purity and deuterium incorporation.
Análisis De Reacciones Químicas
Types of Reactions
Minocycline-d6, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: Minocycline can be oxidized to form various oxidation products.
Reduction: Reduction reactions can modify the functional groups in the molecule.
Substitution: Substitution reactions can occur at different positions on the tetracycline ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated or ketone derivatives, while reduction can yield various reduced forms of minocycline.
Aplicaciones Científicas De Investigación
Minocycline-d6 has a wide range of scientific research applications, including:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of minocycline in the body.
Metabolic Studies: Helps in understanding the metabolic pathways and identifying metabolites.
Biological Research: Used in studies related to its antibacterial, anti-inflammatory, and neuroprotective properties.
Medical Research: Investigated for its potential therapeutic effects in conditions such as cancer, neurodegenerative diseases, and inflammatory disorders.
Industrial Applications: Used in the development of new formulations and drug delivery systems.
Mecanismo De Acción
Minocycline-d6 exerts its effects through several mechanisms:
Antibacterial Action: Inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA.
Anti-inflammatory Effects: Reduces the production of pro-inflammatory cytokines and inhibits the activity of microglia and macrophages.
Neuroprotective Effects: Protects neurons by reducing oxidative stress, inhibiting apoptosis, and modulating inflammatory pathways.
Comparación Con Compuestos Similares
Minocycline-d6 is compared with other tetracycline antibiotics such as doxycycline and tetracycline:
Doxycycline: Similar antibacterial spectrum but has different pharmacokinetic properties and is less lipophilic than minocycline.
Tetracycline: First-generation tetracycline with a broader spectrum but lower efficacy and stability compared to minocycline.
Tigecycline: A third-generation tetracycline with enhanced activity against resistant bacterial strains.
This compound is unique due to its deuterium incorporation, which provides advantages in pharmacokinetic and metabolic studies, making it a valuable tool in scientific research.
Propiedades
Fórmula molecular |
C23H27N3O7 |
|---|---|
Peso molecular |
463.5 g/mol |
Nombre IUPAC |
(4S,4aS,5aR,12aR)-7-[bis(trideuteriomethyl)amino]-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide |
InChI |
InChI=1S/C23H27N3O7/c1-25(2)12-5-6-13(27)15-10(12)7-9-8-11-17(26(3)4)19(29)16(22(24)32)21(31)23(11,33)20(30)14(9)18(15)28/h5-6,9,11,17,27-28,31,33H,7-8H2,1-4H3,(H2,24,32)/t9-,11-,17-,23-/m0/s1/i1D3,2D3 |
Clave InChI |
FFTVPQUHLQBXQZ-ZLHZFRHYSA-N |
SMILES isomérico |
[2H]C([2H])([2H])N(C1=C2C[C@H]3C[C@H]4[C@@H](C(=O)C(=C([C@]4(C(=O)C3=C(C2=C(C=C1)O)O)O)O)C(=O)N)N(C)C)C([2H])([2H])[2H] |
SMILES canónico |
CN(C)C1C2CC3CC4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


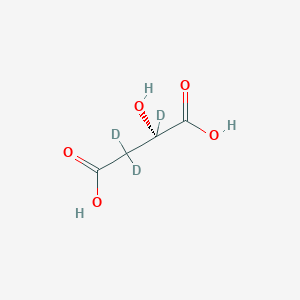
![7-((4-chlorobenzyl)amino)-1-tosyl-3,4-dihydropyrrolo[4,3,2-de]quinolin-8(1H)-one 2,2,2-trifluoroacetate](/img/structure/B12422747.png)
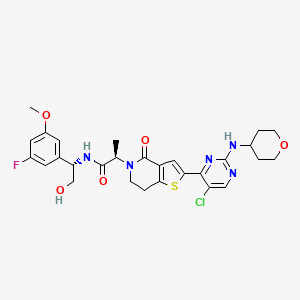
![(2S)-6-amino-2-[2-[[(2S)-2-[6-aminohexanoyl-[2-[[(2S)-2-[2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]ethyl-(3-sulfanylpropanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]ethyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]ethyl-[5-(diaminomethylideneamino)pentanoyl]amino]hexanamide;2,2,2-trifluoroacetic acid](/img/structure/B12422761.png)
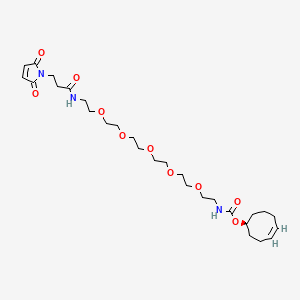
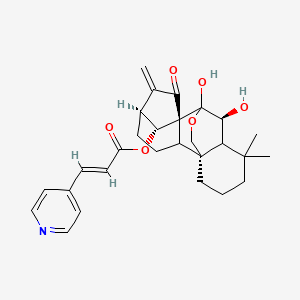
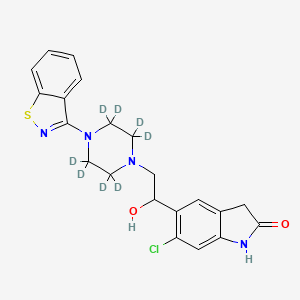
![cyclo[N(Me)Ala-bAla-D-OLeu-aMePro-aMeIle-N(Me)Val]](/img/structure/B12422780.png)






